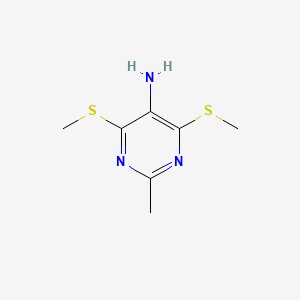
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two chloromethyl groups, and a methoxy group
準備方法
The synthesis of 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene typically involves the chloromethylation of 4-methoxybenzene (anisole). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, forming less chlorinated derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated aromatic compounds. It serves as a model substrate for investigating the mechanisms of dehalogenation.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism by which 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the chloromethyl groups, which are highly reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack.
In biological systems, the compound may interact with enzymes that catalyze dehalogenation reactions. These enzymes can cleave the carbon-chlorine bonds, leading to the formation of less chlorinated products. The exact molecular targets and pathways involved depend on the specific enzyme and reaction conditions.
類似化合物との比較
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1,2,3-Trichlorobenzene: Similar in having multiple chlorine substituents, but lacks the methoxy group.
4-Chloro-2,3-dimethylphenol: Contains a methoxy group and chlorine atoms, but the positions and number of substituents differ.
1,4-Dichloro-2-methoxybenzene: Similar in having both chlorine and methoxy groups, but the substitution pattern is different.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
138762-98-8 |
|---|---|
分子式 |
C9H9Cl3O |
分子量 |
239.5 g/mol |
IUPAC名 |
1-chloro-2,3-bis(chloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9Cl3O/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3 |
InChIキー |
JVVUGOCNFDHJBW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)



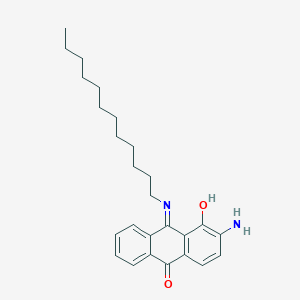
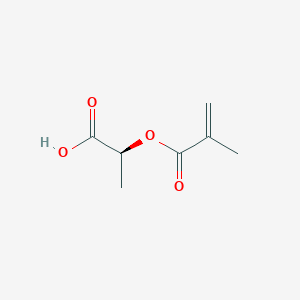
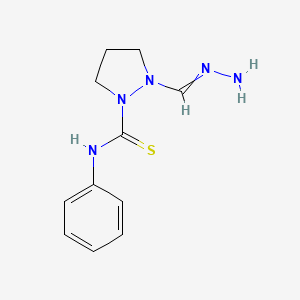
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
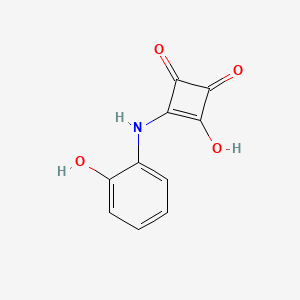
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
